3-Bromo-5-fenil-1,2-oxazol

Descripción general

Descripción

3-Bromo-5-phenyl-1,2-oxazole is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Bromo-5-phenyl-1,2-oxazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 295878. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-5-phenyl-1,2-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-phenyl-1,2-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Imidazoles

3-Bromo-5-fenil-1,2-oxazol podría utilizarse potencialmente en la síntesis de imidazoles . Los imidazoles son un importante motivo estructural heterocíclico en moléculas funcionales y se utilizan en una amplia gama de aplicaciones . El desarrollo de nuevos métodos para la síntesis regiocontrolada de imidazoles sustituidos es de importancia estratégica .

Actividades Biológicas

Oxazol, la estructura central en this compound, se sabe que exhibe una amplia gama de actividades biológicas . Estas incluyen propiedades anticancerígenas, antibacterianas, anticonvulsivantes, antialérgicas, antihelmínticas, antivirales, antidepresivas, analgésicas y antioxidantes .

Descubrimiento de Fármacos

El anillo de oxazol es una característica común en muchos agentes farmacéuticos . Por lo tanto, this compound podría utilizarse potencialmente como un bloque de construcción en el descubrimiento y desarrollo de nuevos fármacos .

Síntesis de Bases de Schiff

This compound podría utilizarse potencialmente en la síntesis de bases de Schiff . Las bases de Schiff sintetizadas a partir de 3-sustituidos-4-amino-5-mercapto-1,2,4-triazoles han demostrado potencial en áreas terapéuticas analgésicas, antimicrobianas, antiinflamatorias y antidepresivas .

Permeabilidad de la Barrera Hematoencefálica

Los compuestos sintetizados a partir de this compound podrían cruzar potencialmente la barrera hematoencefálica . Esto se debe a su naturaleza lipofílica, que se confirma mediante estudios de partición y log P .

Desarrollo de Materiales Funcionales

Los imidazoles, que podrían sintetizarse potencialmente a partir de this compound, se están implementando en el desarrollo de materiales funcionales . Esto incluye la investigación emergente de tintes para células solares y otras aplicaciones ópticas .

Mecanismo De Acción

Target of Action

3-Bromo-5-phenyl-1,2-oxazole, a derivative of the isoxazole class of compounds, is known for its significant biological interests .

Mode of Action

It’s known that isoxazoles, in general, are versatile heterocycles used as intermediates, catalytic ligands, and pharmaceutical building blocks . They can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

Isoxazoles are known to have significant biological interests .

Action Environment

It’s known that the synthesis of isoxazoles often employs eco-friendly synthetic strategies .

Actividad Biológica

3-Bromo-5-phenyl-1,2-oxazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

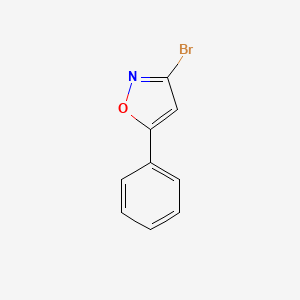

Chemical Structure and Properties

3-Bromo-5-phenyl-1,2-oxazole is characterized by its oxazole ring, which contributes to its biological activity. The presence of the bromine atom and the phenyl group at specific positions enhances its interaction with biological targets. The molecular structure can be represented as follows:

1. Anticancer Properties

Several studies have demonstrated the anticancer potential of 3-bromo-5-phenyl-1,2-oxazole. It has been shown to inhibit tubulin polymerization, a critical process in cell division. For instance, compounds structurally related to 3-bromo-5-phenyl-1,2-oxazole exhibited IC50 values below 1 μM for tubulin inhibition, significantly outperforming other analogs .

Table 1: Anticancer Activity Comparison

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 3-Bromo-5-phenyl-1,2-oxazole | < 1 | Tubulin polymerization inhibition |

| CA-4 | ~5 | Tubulin polymerization inhibition |

| OMe analogs | >5 | Less effective |

2. Antimicrobial Activity

Research indicates that 3-bromo-5-phenyl-1,2-oxazole possesses antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

3. Tyrosinase Inhibition

In studies investigating tyrosinase inhibitors, compounds related to 3-bromo-5-phenyl-1,2-oxazole were evaluated for their ability to inhibit this enzyme, which is crucial in melanin production. Some derivatives exhibited IC50 values comparable to known inhibitors like kojic acid .

Table 2: Tyrosinase Inhibition Data

| Compound | IC50 (μM) | Source |

|---|---|---|

| Compound A | 16.78 ± 0.57 | |

| Compound B | 20.38 ± 1.99 | |

| 3-Bromo-5-phenyl-1,2-oxazole | Not specified |

The biological activities of 3-bromo-5-phenyl-1,2-oxazole can be attributed to several mechanisms:

Tubulin Binding : By binding to tubulin, the compound disrupts microtubule dynamics essential for mitosis.

Enzyme Inhibition : The inhibition of enzymes such as tyrosinase suggests that structural modifications can enhance binding affinity and selectivity.

Intermolecular Interactions : Studies have shown that weak intermolecular interactions play a role in the stability and reactivity of oxazoles .

Case Study 1: Anticancer Efficacy

In a recent study involving cancer cell lines, treatment with 3-bromo-5-phenyl-1,2-oxazole resulted in significant apoptosis induction compared to control groups. Cell cycle analysis indicated a G2/M phase arrest.

Case Study 2: Antimicrobial Testing

A series of tests against Gram-positive and Gram-negative bacteria demonstrated that derivatives of this compound could reduce bacterial viability by over 50% at concentrations under 50 μM.

Propiedades

IUPAC Name |

3-bromo-5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWZGZIZOHNWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90315670 | |

| Record name | 3-Bromo-5-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10557-74-1 | |

| Record name | 10557-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-5-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-phenyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.